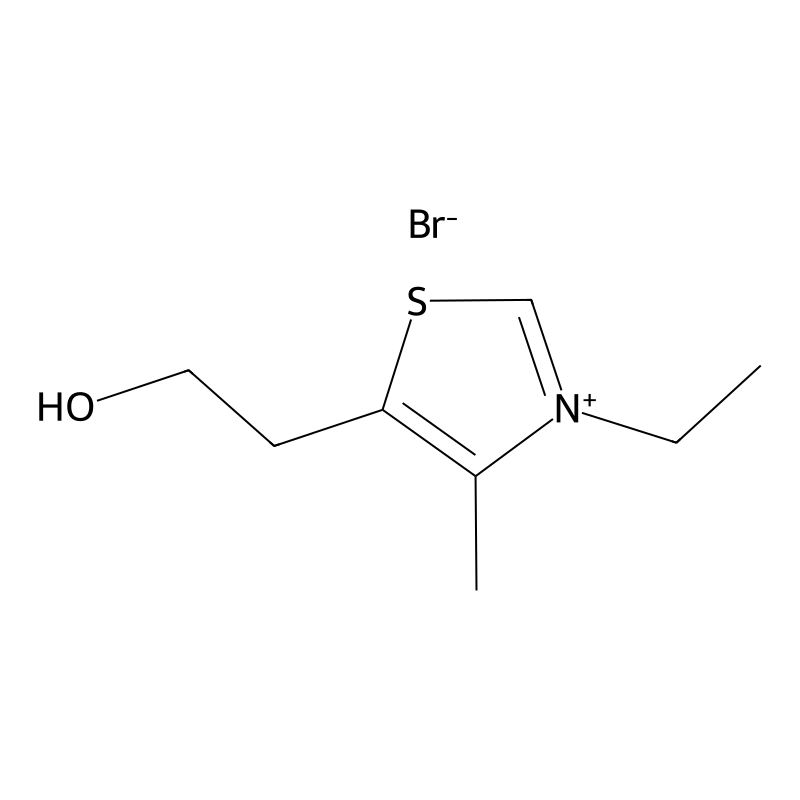

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a chemical compound with the molecular formula and a molecular weight of 252.17 g/mol. It is classified as a thiazolium salt, characterized by a thiazole ring structure that includes various functional groups. This compound appears as an off-white to light yellow solid and has a melting point ranging from 83 °C to 88 °C . The compound is primarily used in laboratory settings and is recognized for its potential biological activities.

As mentioned earlier, MTT is a substrate for cellular reductase enzymes in metabolically active cells. These enzymes convert the yellow MTT to a purple formazan product, which is insoluble in water but soluble in organic solvents [, ]. The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the formazan solution at a specific wavelength, researchers can estimate cell viability through the MTT assay [].

MTT can be irritating to the skin, eyes, and respiratory system []. Safety data sheets from chemical suppliers provide detailed information on handling and storage precautions [, , ].

Please Note:

- This information is for educational purposes only and should not be used for any other purpose, especially conducting experiments without proper training and supervision.

- Safety information should be taken seriously, and proper personal protective equipment should be worn when handling MTT.

Cellular Viability and Proliferation Assay

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, commonly known as MTT, is a widely used colorimetric assay for measuring cellular viability and proliferation in various scientific research fields, including cell biology, toxicology, and drug discovery []. The assay relies on the ability of metabolically active cells to convert the yellow tetrazolium salt MTT into a purple formazan product [].

Principle of the Assay

Living cells with functional mitochondrial activity can reduce MTT to its colored formazan form. The amount of formazan produced is proportional to the number of viable cells present. By measuring the absorbance of the formazan solution at a specific wavelength, researchers can estimate the viability and proliferation of cells in response to various treatments or experimental conditions [, ].

Applications of MTT Assay

The MTT assay has numerous applications in scientific research, including:

- Evaluating the cytotoxicity of drugs and chemicals: Researchers can use the MTT assay to assess the potential toxicity of new drugs or environmental contaminants on cells by measuring their effect on cell viability [].

- Monitoring cell proliferation in response to various stimuli: The assay can be used to study the effects of growth factors, hormones, or other stimuli on cell proliferation by measuring changes in the formazan production over time [].

- Screening for anti-cancer drugs: By identifying compounds that inhibit the formation of formazan, researchers can potentially identify compounds with anti-cancer properties that reduce cell viability [].

Limitations of the MTT Assay

While the MTT assay is a valuable tool, it has some limitations:

- Indirect measure of cell viability: The assay relies on mitochondrial activity, which may not always correlate directly with cell viability, especially in stressed or diseased cells [].

- Non-specific for cell proliferation: The assay can also be affected by factors other than cell number, such as changes in mitochondrial activity or metabolic function [].

- Nucleophilic Substitution Reactions: The bromide ion can be substituted by nucleophiles due to the electrophilic nature of the thiazolium nitrogen.

- Deprotonation Reactions: Under basic conditions, the compound can lose a proton from the thiazolium nitrogen, forming a corresponding thiazole derivative.

- Condensation Reactions: It may also engage in condensation reactions with aldehydes or ketones, leading to the formation of larger organic molecules.

The synthesis of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide typically involves the following steps:

- Formation of Thiazole Ring: The initial step often includes the reaction of an appropriate thioketone with an aldehyde or ketone in the presence of a base to form the thiazole ring.

- Alkylation: The thiazole derivative is then alkylated using ethyl bromide and 2-hydroxyethyl bromide under suitable conditions (e.g., reflux).

- Bromide Salt Formation: Finally, the product is treated with hydrobromic acid to yield the bromide salt form of the compound.

These synthetic routes may vary based on specific laboratory protocols .

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide finds applications primarily in research and laboratory settings, including:

- Biochemical Research: Used as a reagent in studies involving enzyme activity and protein interactions.

- Microbiological Studies: Potentially utilized in evaluating antimicrobial efficacy against various pathogens.

- Synthesis of Thiazole Derivatives: Serves as an intermediate in synthesizing more complex thiazole-based compounds for pharmaceutical applications .

Several compounds share structural similarities with 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylthiazolium bromide | Simpler structure; used primarily as a reagent | |

| 2-Mercaptoethanol thiazole derivatives | Varies | Contains thiol groups; known for reducing properties |

| 2-Hydroxyethylthiazole | Lacks methyl group; used in biological research | |

| Thiamine (Vitamin B1) | Essential nutrient; broader biological significance |

The uniqueness of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide lies in its specific combination of functional groups and structural features that may confer distinct biological activities compared to these similar compounds .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant